5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H7ClO3 . It is a white solid .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis
The compound has a molecular weight of 198.61 . It has a melting point of 114-115°C . The density is predicted to be 1.347±0.06 g/cm3 .Scientific Research Applications
Enzymatic Resolution and Synthesis
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been studied for its potential in the enzymatic resolution of certain esters. For instance, its kinetic resolution was investigated using lipase, resulting in moderate enantioselectivities and enantiomeric excesses up to 86% (Ferorelli et al., 2001). Moreover, this compound has been involved in the synthesis of novel methylenedioxy-bearing quinoline derivatives, highlighting its utility in creating complex organic molecules (Gao et al., 2011).
Antibacterial Properties
There is interest in the antimicrobial potential of derivatives of this compound. A study synthesized and evaluated the in vitro antibacterial activity of some novel series of 2-Azetidinone derivatives integrated with benzofuran moieties, which showed promising results against pathogenic bacteria (Idrees et al., 2020).
Chemical Properties and Interactions
The compound's ability to form supramolecular adducts and engage in hydrogen bonding and pi-pi interactions has been extensively studied. For instance, its interaction with different cations to form organometallic complexes and its role in crystal structures have been characterized (Koner & Goldberg, 2009). Similarly, its capacity to form 1:1 cocrystals with various bases, leading to charge-assisted hydrogen bonding, has been investigated (Titi & Goldberg, 2009).
Synthesis of Isothiocoumarin Derivatives
The compound has been used in the synthesis of isothiocoumarin derivatives, a process involving multiple steps of hydrolysis and condensation, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2010).
Role in Advanced Material Synthesis
Further research includes the synthesis of novel materials such as N-heterocyclic compounds and potential NLO (Non-Linear Optical) materials, where this compound derivatives play a key role. For example, its derivatives were synthesized and showed potential as optical limiting applications in the field of photonics (Chandrakantha et al., 2013).
Drug Development and Biological Activities
In drug development, derivatives of this compound have been explored for their biological activities. Notably, they have been synthesized and tested as anticancer agents and inhibitors of NF-κB activity, demonstrating the compound's relevance in medicinal chemistry (Choi et al., 2016).
Mechanism of Action
Target of Action
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups . It’s possible that the chlorine atom in the 5-position of this compound may contribute to its biological activity.
Biochemical Pathways
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1986 , which could influence its bioavailability and distribution in the body.
Action Environment
It’s known that the compound has a predicted boiling point of 3808±420 °C , which could influence its stability under certain conditions.
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-HIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Cellular Effects
Some benzofuran derivatives have been shown to exhibit cytotoxicity against various human cancer cell lines .
Molecular Mechanism
Some benzofuran derivatives have been shown to inhibit NF-κB activity .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 114-115 degrees Celsius .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOUUBIBLOOFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390365 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34385-94-9 | |
Record name | 5-Chloro-2,3-dihydro-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34385-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,3-dihydro-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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